1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-pyridin-3-ylsulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)8-3-5-12(7-8)17(15,16)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBNSDANWYAEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols.
Scientific Research Applications
Medicinal Chemistry
4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is being investigated for its potential therapeutic effects. It has shown promise in the following areas:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have reported significant inhibitory activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values of 12.5 µM, 42.3 µM, and 31.5 µM respectively .
- Anti-inflammatory Effects : The presence of the carboxylic acid group enhances its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
Biological Studies
The compound serves as a probe in biological studies to investigate interactions with specific enzymes or receptors. Its mechanism of action may involve binding to molecular targets, thereby modulating biological pathways. This makes it a valuable tool for understanding enzyme kinetics and receptor-ligand interactions.
Chemical Synthesis
4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be transformed into derivatives with potentially enhanced biological activities.
Case Study 1: Anticancer Activity
In a focused study on the anticancer properties of pyrazole derivatives, 4-[(4-Fluorobenzyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid was evaluated for its cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| NCI-H460 | 42.3 |
| SF-268 | 31.5 |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as disrupting microtubule dynamics and inhibiting specific kinases involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Activity
Research has indicated that pyrazole derivatives can significantly reduce inflammation in models of arthritis by inhibiting COX and LOX enzymes. The carboxylic acid moiety in this compound plays a critical role in its anti-inflammatory action, making it a candidate for further development in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility in medicinal chemistry.
Pyrrolidine-2-one: Another important scaffold in drug discovery.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness: 1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Biological Activity
1-(Pyridin-3-ylsulfonyl)pyrrolidine-3-carboxylic acid (CAS No. 1275879-96-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrrolidine ring substituted with a pyridine sulfonyl group and a carboxylic acid, which may contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonyl group enhances the compound's reactivity, potentially allowing for covalent interactions with target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing pyrrolidine rings have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MDA-MB-436 |
| Similar Pyrrolidine Derivative | 4 | CAPAN-1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyridine and pyrrolidine derivatives possess antibacterial activity against various strains of bacteria, including resistant strains.
| Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Case Studies
- Anticancer Study : A recent study investigated the effects of pyrrolidine derivatives on BRCA-mutated cancer cell lines. The results indicated that these compounds could effectively inhibit PARP enzymes, leading to increased cytotoxicity in cancer cells compared to standard treatments like olaparib.
- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of various derivatives was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a similar structure to this compound exhibited enhanced activity against resistant bacterial strains.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for its therapeutic efficacy. The compound's solubility and stability under physiological conditions are also essential factors influencing its bioavailability.
Q & A
Q. How is this compound utilized as a building block in medicinal chemistry?
- Case Studies :
- Protease Inhibitors : The sulfonyl group mimics transition states in enzymatic reactions (e.g., HIV protease inhibitors) .
- Metal Chelators : The pyridine and carboxylic acid moieties coordinate metal ions (e.g., Zn²⁺ in metalloenzyme inhibitors) .
- Derivatization : Link to pharmacophores via the carboxylic acid group (e.g., amide coupling for improved bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
